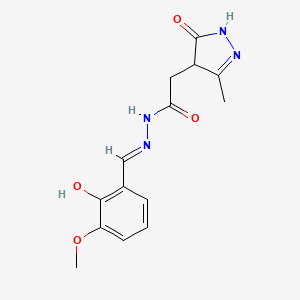![molecular formula C17H17ClN2O2S B6020575 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, commonly known as CP-122,721, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinecarboxamides and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
CP-122,721 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to have analgesic effects by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have anxiolytic and antidepressant effects by modulating the activity of various neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122,721 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been extensively studied, and its pharmacological activities are well-characterized. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of CP-122,721. One potential direction is the development of more potent and selective analogs of the drug. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in humans.
Métodos De Síntesis
The synthesis of CP-122,721 involves the reaction of 2-chlorobenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reaction of the resulting acid chloride with piperidine-4-carboxamide. The final product is obtained after purification through chromatography.
Aplicaciones Científicas De Investigación
CP-122,721 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[5-(2-chlorophenyl)thiophene-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-4-2-1-3-12(13)14-5-6-15(23-14)17(22)20-9-7-11(8-10-20)16(19)21/h1-6,11H,7-10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBDPQILIQFOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![ethyl N-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)glycinate](/img/structure/B6020499.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)
![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)
![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)